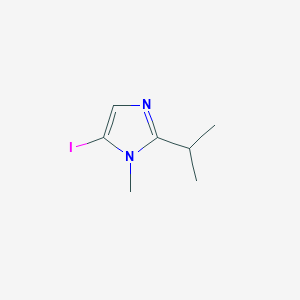

5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Vue d'ensemble

Description

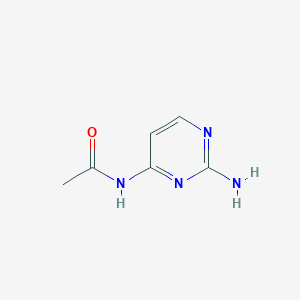

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a chemical compound with the CAS Number: 851870-28-5 . It has a molecular weight of 250.08 . The compound is a white to yellow solid at room temperature .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to the presence of a positive charge on either of two nitrogen atoms .Molecular Structure Analysis

The molecular structure of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole is represented by the linear formula C7H11IN2 . It contains an imidazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Physical And Chemical Properties Analysis

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a white to yellow solid at room temperature . It has a molecular weight of 250.08 . The compound is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

1. Synthesis of Trisubstituted Imidazoles

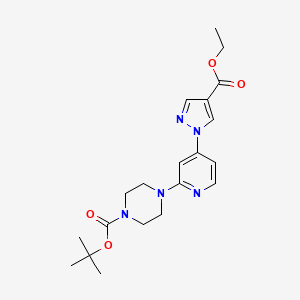

5-Iodo-2-isopropyl-1-methyl-1H-imidazole has been utilized in the divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles. This methodology, involving regiocontrolled N-alkylation, allows for selective formation of trisubstituted 1H-imidazoles and has been demonstrated to facilitate the substitution of iodine by aryl groups through Suzuki coupling (Delest et al., 2008).

2. Synthesis of Xestomanzamine A

The compound is a key intermediate in the synthesis of xestomanzamine A, a marine natural product. An efficient route was reported for synthesizing 5-iodo-1-methylimidazole, which is a critical step in the modified Grignard reaction for the overall synthesis of xestomanzamine A (Panosyan & Still, 2001).

3. Study of Metabolic Behavior

The metabolism of related compounds like 5-isopropyl-1-methyl-2-nitro-1H-imidazole in dogs has been investigated. This study provides insights into the metabolic behavior of this class of imidazoles, particularly focusing on transformations involving the isopropyl chain (Assandri et al., 1978).

4. Synthesis of Thiadiazole Derivatives

5-Iodo-1-methylimidazole is involved in the synthesis of thiadiazole derivatives, like 2-amino-5-(1-methyl-5-nitro-[4-3H]-2-imidazolyl)-1,3,4-thiadiazole. This synthesis route contributes to the development of novel compounds with potential applications in various fields (Chauvière et al., 1998).

5. Synthesis of Cytotoxic Derivatives

5-Iodo-2-isopropyl-1-methyl-1H-imidazole plays a role in synthesizing 4,5-diaryl-1-methyl-1H-imidazoles, including derivatives with significant cytotoxic properties against human tumor cell lines. This synthesis demonstrates the compound's potential in developing anticancer agents (Bellina et al., 2008).

6. Role in Generating Reactive Intermediates

Research has shown that imidazol-5-yl radicals, generated from compounds like 5-iodo-1,2-dimethylimidazole, serve as reactive intermediates in reduction reactions. This research enhances understanding of the chemical behavior and reactivity of such compounds (Bowman & Taylor, 1990).

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are key components in many functional molecules used in various applications .

Mode of Action

Imidazole compounds generally interact with their targets through the nitrogen atoms in their five-membered ring . This interaction can lead to changes in the target’s function, potentially altering cellular processes .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of imidazole compounds .

Safety and Hazards

Propriétés

IUPAC Name |

5-iodo-1-methyl-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-5(2)7-9-4-6(8)10(7)3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGNSOYLFPRISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(N1C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]piperazine trihydrate](/img/structure/B1405035.png)

![Sodium 2-[11-(propan-2-yl)-5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-trien-3-yl]acetate](/img/structure/B1405036.png)

![Ethyl 2-[[2-cyano-5-(trifluoromethyl)-3-pyridyl]amino]acetate](/img/structure/B1405041.png)

![Sodium 2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,3-thiazole-4-carboxylate](/img/structure/B1405047.png)

![4-Chloro-2-(methylthio)thiazolo[5,4-c]pyridine](/img/structure/B1405049.png)

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)